bis(2-butoxyethyl) (Z)-but-2-enedioate
Description
Bis(2-butoxyethyl) (Z)-but-2-enedioate is a diester compound derived from maleic acid (Z-isomer of but-2-enedioic acid) and 2-butoxyethanol. The Z-configuration of the double bond in the maleate moiety distinguishes it from the E-isomer (fumarate derivatives), impacting its chemical reactivity and physical properties. This compound is structurally characterized by two 2-butoxyethyl ester groups attached to the maleic acid backbone.
Properties
CAS No. |
6330-72-9 |
|---|---|
Molecular Formula |
C16H28O6 |
Molecular Weight |
316.39 g/mol |
IUPAC Name |
bis(2-butoxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H28O6/c1-3-5-9-19-11-13-21-15(17)7-8-16(18)22-14-12-20-10-6-4-2/h7-8H,3-6,9-14H2,1-2H3/b8-7- |
InChI Key |
AFSQOWVBUBDMTF-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCOCCOC(=O)/C=C\C(=O)OCCOCCCC |
Canonical SMILES |
CCCCOCCOC(=O)C=CC(=O)OCCOCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-butoxyethyl) (Z)-but-2-enedioate typically involves the esterification of but-2-enedioic acid with 2-butoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-butoxyethyl) (Z)-but-2-enedioate can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the butoxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of but-2-enedioic acid and 2-butoxyethanol.
Substitution: Formation of substituted esters.
Scientific Research Applications
Chemistry: Bis(2-butoxyethyl) (Z)-but-2-enedioate is used as a reagent in organic synthesis for the preparation of various esters and other organic compounds. It is also used as a solvent in certain chemical reactions.
Biology: In biological research, this compound is used as a model ester to study ester hydrolysis and enzyme-catalyzed reactions. It helps in understanding the mechanisms of esterases and other hydrolytic enzymes.
Medicine: While not directly used as a drug, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It enhances the flexibility and durability of plastic materials.
Mechanism of Action
The mechanism of action of bis(2-butoxyethyl) (Z)-but-2-enedioate involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The ester groups in the compound can also undergo hydrolysis in the presence of water or enzymes, leading to the formation of but-2-enedioic acid and 2-butoxyethanol.
Comparison with Similar Compounds
Key Compounds for Comparison:
Bis(2-ethylhexyl) fumarate (E-isomer)
Diethylene glycol dibutyl ether (ether analog)
Tenofovir disoproxil maleate (pharmaceutical maleate ester)
Molecular Structure and Isomerism
- Bis(2-butoxyethyl) (Z)-but-2-enedioate : Features a Z-configured maleate core with 2-butoxyethyl ester groups. The Z-isomer introduces steric strain, reducing thermal stability compared to fumarates.
- Bis(2-ethylhexyl) fumarate : Contains the E-isomer (fumarate) with bulkier 2-ethylhexyl substituents, enhancing hydrophobicity and thermal stability .
- Diethylene glycol dibutyl ether : An ether compound lacking ester functionality, offering higher lipophilicity and stability toward hydrolysis .
- Tenofovir disoproxil maleate: Utilizes the Z-maleate group to improve solubility and bioavailability in drug formulations .
Physical and Chemical Properties
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